REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][Br:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:13]1([P:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC=CC=1.C(OCC)(=O)C>[Br-:12].[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][P+:19]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCBr
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
(CDCl3)δ2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred at 25° for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 92 hours
|
Duration
|
92 h
|
Type
|
CUSTOM
|
Details
|
After removing the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual gum is dissolved in acetonitrile (50 ml.)
|
Type
|
CUSTOM
|
Details
|
providing a pale yellow solution which
|
Type
|
CUSTOM
|
Details
|
Deposited crystals are collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-acetonitrile (4:1)
|
Type
|
CUSTOM
|
Details
|
provides colorless needles, m.p. 151°-152°
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
[Br-].C(C1=CC=CC=C1)OCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |